![molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8](/img/structure/B85741.png)
Spiro[4.5]decan-6-one
Vue d'ensemble
Description
Spiro[4.5]decan-6-one is a bicyclic ketone characterized by a spiro junction connecting a cyclohexane and cyclopentane ring system, with a ketone group at the 6-position (Figure 1). This unique architecture imparts conformational rigidity, making it a versatile scaffold in medicinal chemistry and organic synthesis. It has been investigated for its inhibitory activity against prolyl hydroxylases (PHDs), particularly in hypoxia-related therapies, and as a core structure in natural products with cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methoxycarbonylation: Spiro[4.5]decan-6-one can be synthesized through methoxycarbonylation using methoxycarbonyl chloride (MeOCOCl) and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions.
Demethoxycarbonylation: The crude product from the methylation step undergoes demethoxycarbonylation using a mixture of acetic acid (AcOH), water (H2O), and sulfuric acid (H2SO4) under reflux for 2 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Spiro[4.5]decan-6-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms like alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Spiro[4.5]decan-6-one is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s unique structure and bioactivity make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of optoelectronic materials and other advanced materials due to its stability and structural properties .
Mécanisme D'action
The mechanism of action of Spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic framework .
Comparaison Avec Des Composés Similaires
Structural Analogues: Oxa- and Azaspiro Derivatives
1-Oxaspiro[4.5]decan-2-one
- Structure : Replaces the ketone with an oxygen atom in the spiro ring.
- Properties : Molecular weight (154.21 g/mol), LogP = 2.0, polar surface area (17.1 Ų) .
- Applications : Used in fragmentation reactions to generate 1-oxaspiro[4.5]decan-6-one derivatives .
- Key Difference : The oxygen atom alters electronic distribution, reducing ketone reactivity compared to this compound.
Diazathis compound Derivatives
- Structure : Nitrogen atoms replace carbon(s) in the spiro system (e.g., 1,7-diazathis compound).
- Bioactivity :
- Comparison : Nitrogen substitution enhances hydrogen-bonding capacity, improving target affinity compared to the parent spiroketone .
Natural Product Analogues: Spiroseoflosterol
- Structure : Contains a this compound moiety fused to an ergostane steroid .
- Bioactivity :
- Key Difference : The steroidal fusion enhances membrane permeability and target engagement, unlike the standalone spiroketone .
Iodinated Derivatives: 1-(1-Iodovinyl)this compound
- Structure : Iodine substituent at the 1-position.
- Synthesis : Generated via photo-induced atom-transfer cyclization, enabling radiopharmaceutical applications .
Enzyme Inhibition Profiles
- Key Insight : The this compound core lacks inherent isoform selectivity for PHDs but serves as a template for derivatization to enhance potency and specificity .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | |
---|---|---|---|---|
This compound | 150.22 | 2.0 | 17.1 | |
1-Oxaspiro[4.5]decan-2-one | 154.21 | 2.0 | 17.1 | |
2,7-Diazaspiro derivative | 392.53 | 3.45 | 49.33 |
- Trends : Nitrogen/oxygen substitution increases molecular weight and polarity, affecting solubility and membrane permeability.
Activité Biologique
Spiro[4.5]decan-6-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are critical enzymes involved in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.
This compound acts primarily as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, particularly PHDs. By inhibiting these enzymes, this compound prevents the hydroxylation of HIFs, thereby stabilizing them and promoting their activity under normoxic conditions. This mechanism is particularly relevant in the context of treating conditions such as anemia and ischemia-related diseases.
Binding Interaction
The binding mode of this compound involves chelation of the active site metal (typically Fe(II) or Mn(II)), which is crucial for the enzyme's activity. Structural studies have shown that the compound occupies the 2OG binding pocket and interacts with key residues within the enzyme, enhancing its inhibitory effect.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the spiro[4.5]decanone scaffold can significantly influence its biological activity. A series of analogues were synthesized and tested for their inhibitory potency against PHDs:
Compound | IC50 (μM) | Notes |
---|---|---|
11 | 3.95 ± 0.75 | Inhibits PHD2 |
23 | 1.05 ± 0.04 | Inhibits PHD2 |
24 | 0.219 ± 0.025 | Inhibits PHD2 |
36-44 | inactive | Modifications led to loss of activity |
These results indicate that specific structural features are essential for maintaining inhibitory activity, particularly the presence of a rigid linker and specific functional groups that interact with the enzyme's active site .
Case Studies
Several studies have highlighted the therapeutic potential of this compound derivatives:
- Anemia Treatment : Inhibition of PHDs can enhance erythropoiesis by stabilizing HIFs, leading to increased production of erythropoietin (EPO). Preclinical models have shown that spiro[4.5]decanone derivatives can effectively increase EPO levels in response to hypoxia .
- Cancer Therapy : By modulating HIF pathways, spiro[4.5]decanones may also affect tumor growth and metastasis. Studies suggest that these compounds could be used in combination with other therapies to enhance anti-tumor effects .
- Neuroprotection : Research indicates that spiro[4.5]decanone derivatives may protect neurons from hypoxic damage, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Spiro[4.5]decan-6-one, and how can reaction conditions be optimized to improve yields?
Methodological Answer: Two primary routes are documented: (1) condensation of 1,4-dibromobutane with cyclohexanone (71% yield) and (2) cyclization of [1,1′-bicyclopentyl]-1,1'-diol (88% yield) . To optimize yields, systematically vary catalysts, solvents, and temperature. For example, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in Route 1. Employ Design of Experiments (DoE) to identify critical parameters and interactions .
Q. How can this compound be characterized to confirm structural integrity and purity?
Methodological Answer: Use a multi-technique approach:
- NMR : Analyze and spectra to verify spirocyclic connectivity and ketone position .
- IR : Confirm the carbonyl stretch (~1700–1750 cm) and absence of hydroxyl impurities .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
- Chromatography : Employ HPLC or GC-MS to assess purity and detect byproducts .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
Methodological Answer: Conduct controlled hydrolysis experiments:
- Acidic Conditions : Monitor ketone stability via NMR; spiro strain may enhance susceptibility to ring-opening.
- Basic Conditions : Test nucleophilic additions (e.g., Grignard reagents) at the carbonyl group, tracking stereochemical outcomes via X-ray crystallography or NOESY .
Advanced Research Questions
Q. How does this compound act as a template for selective prolyl hydroxylase domain (PHD) inhibition, and what structural modifications enhance potency?
Methodological Answer: The spirocyclic scaffold binds 2-oxoglutarate (2OG) oxygenase active sites via hydrophobic interactions and steric complementarity . To enhance potency:
- Introduce electron-withdrawing groups (e.g., halogens) to the cyclohexanone ring to stabilize enzyme-ligand interactions.
- Perform crystallographic studies (e.g., PDB deposition) to map binding modes and guide structure-activity relationship (SAR) analyses .
Q. What experimental and computational methods are effective in resolving contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- In Vitro Assays : Standardize cell lines (e.g., HEK293 for HIF-PHD inhibition) and control oxygen levels to minimize variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to compare conflicting datasets, accounting for batch effects or assay sensitivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify conformational flexibility impacting activity .
Q. How can this compound’s stereoelectronic properties be exploited to design enantioselective catalysts?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals to predict sites for asymmetric induction .
- Chiral Derivatization : Synthesize spirocyclic phosphine or amine ligands and test enantioselectivity in catalytic reactions (e.g., hydrogenation) via chiral HPLC .
Q. What strategies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Flow Chemistry : Mitigate exothermicity risks in large-scale cyclization reactions .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates and optimize reaction trajectories .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data on this compound-protein complexes?
Methodological Answer:
- Consensus Refinement : Compare multiple crystal structures (e.g., using PHENIX or CCP4) to identify conserved binding motifs .
- B-Factor Analysis : Assess residue flexibility; high B-factors may indicate dynamic binding regions requiring further mutagenesis studies .
Q. What statistical frameworks are appropriate for correlating this compound’s physicochemical properties with bioactivity?
Methodological Answer:
- Multivariate Regression : Include variables like logP, polar surface area, and steric bulk in QSAR models .
- Machine Learning : Train random forest or SVM models on public bioactivity datasets (e.g., ChEMBL) to predict untested derivatives .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies, particularly in enzymatic assays?
Methodological Answer:
Propriétés
IUPAC Name |
spiro[4.5]decan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDMKSLPPMIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302871 | |
Record name | Spiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-94-8 | |
Record name | Spiro[4.5]decan-6-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.